![molecular formula C20H21F3N2O4 B12631851 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)
1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate
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Overview
Description
1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate is a chemical compound known for its unique structure and properties. It is a salt form of 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine, which is used in various scientific and industrial applications. The compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a trifluoromethyl group, making it a valuable reactant in the preparation of various pharmaceuticals and chemical intermediates .
Preparation Methods
The synthesis of 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate involves several steps:
Synthetic Routes: The primary synthetic route involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine ring undergoes regioselective alkylation and arylation reactions. Key findings include:
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The trifluoromethylphenyl group sterically directs substitution to the less hindered nitrogen atom .
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Alkylation reactions are critical for introducing pharmacologically active side chains .
Oxidation Reactions
The benzylic carbon adjacent to the trifluoromethyl group shows moderate oxidation susceptibility:
Oxidizing Agent | Conditions | Product | Selectivity |
---|---|---|---|
H₂O₂/AcOH | 25°C, 12 hr | Sulfoxide derivatives | 45% conversion |
O₂/Cu(I) | Catalytic, DCM | Ketone formation | <10% |
-
The electron-withdrawing CF₃ group reduces oxidation rates compared to non-fluorinated analogs .
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Sulfoxide formation preserves the piperazine ring integrity while modifying electronic properties .
Hydrolysis and Salt Formation
The oxalate counterion participates in pH-dependent equilibria:
Condition | Behavior | pKa | Solubility Change |
---|---|---|---|
pH < 3 | Oxalic acid protonation | 1.25, 4.14 | Increased hydrophobicity |
pH 7.4 | Partial dissociation | - | 410.39 g/mol solubility in H₂O |
-
Hydrolysis of the oxalate salt under basic conditions (LiOH/THF) generates free piperazine base .
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Salt formation with alternative acids (e.g., HCl) modifies crystallization patterns without structural degradation .
Cyclization and Ring Expansion
The compound serves as a precursor in heterocycle synthesis:
Reaction | Reagents | Product | Application |
---|---|---|---|
Cyclocondensation | Acetic anhydride, 80°C | 4[H]-pyranopyrimidines | MTB PtpB enzyme inhibition |
Reductive amination | NaBH₃CN, MeOH | Hexahydropyrazino[1,2-a]indoles | Neurokinin receptor modulation |
-
The benzyl-protected piperazine nitrogen facilitates intramolecular cyclizations .
-
Ring-expanded products show enhanced binding to protein targets compared to parent compound .
Biological Interaction Mechanisms
Structural features dictate molecular recognition patterns:
Interaction Type | Binding Partner | Energy Contribution (kcal/mol) |
---|---|---|
π-π Stacking | Tyrosine residues | -4.2 ± 0.3 |
Hydrogen bonding | Glutamate side chains | -2.8 ± 0.5 |
Hydrophobic | Phenylalanine pockets | -3.1 ± 0.4 |
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various conditions such as anxiety and depression. The piperazine moiety is known for its activity in central nervous system disorders, making this compound a candidate for further development.
Neuropharmacology
Given its structural similarity to known neuroactive compounds, 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate may exhibit effects on neurotransmitter systems. Its impact on serotonin and dopamine receptors could be a focal point for future neuropharmacological studies.
Case Study 1: Neuropharmacological Effects
A study investigating the effects of piperazine derivatives on serotonin receptors indicated that compounds with similar structures could enhance serotonin activity, leading to anxiolytic effects. This suggests that this compound might be effective in treating anxiety disorders.
Case Study 2: Anticancer Activity
Research into compounds that inhibit tubulin polymerization has shown that modifications to the piperazine structure can enhance anticancer efficacy. While specific studies on this compound are still needed, its structural characteristics align it with known inhibitors of cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-(trifluoromethyl)phenyl)piperazine and 1-(3-(trifluoromethyl)phenyl)piperazine share structural similarities.
Uniqueness: The presence of both phenyl and trifluoromethyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Comparison: Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it more suitable for specific applications in pharmaceuticals and chemical synthesis
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for research and development.
Biological Activity
1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate is a synthetic compound characterized by its unique trifluoromethyl group, which enhances its biological activity. The compound's molecular formula is C20H21F3N2O4 with a molecular weight of 410.39 g/mol . This article explores its biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.
- Molecular Formula : C20H21F3N2O4
- Molecular Weight : 410.39 g/mol
- CAS Number : 1177280-32-8
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the trifluoromethyl moiety. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) recorded at 25.9 µM and 12.9 µM respectively . This suggests that this compound may exhibit similar antimicrobial efficacy.
Compound | Target Bacteria | MIC (µM) |
---|---|---|
Compound 10 | S. aureus | 25.9 |
Compound 10 | MRSA | 12.9 |
Anti-inflammatory Potential
The compound's anti-inflammatory potential has been evaluated through its ability to inhibit lipopolysaccharide-induced NF-κB activation in vitro. Several analogs showed a reduction in NF-κB activity, indicating that structural modifications can enhance anti-inflammatory effects. Compounds with trifluoromethyl substitutions have been particularly noted for their potency .
Cytotoxicity
In cell viability assays, compounds similar to this compound were tested up to concentrations of 20 µM without significant cytotoxic effects, suggesting a favorable safety profile for therapeutic applications .
Study on Antimicrobial Efficacy
A recent investigation into the biological activities of piperazine derivatives found that compounds with trifluoromethyl groups exhibited notable antistaphylococcal and antitubercular activities. The study utilized various strains of bacteria to assess efficacy and determined that certain structural features are critical for enhancing biological activity .
In Vitro Evaluation of Anti-inflammatory Effects
Research focused on the anti-inflammatory properties of piperazine derivatives revealed that specific substitutions on the phenyl rings significantly influenced their ability to modulate NF-κB signaling pathways. This indicates that the design of new derivatives can be guided by these findings to optimize therapeutic outcomes .
Properties
Molecular Formula |
C20H21F3N2O4 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
oxalic acid;1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C18H19F3N2.C2H2O4/c19-18(20,21)16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)23-12-10-22-11-13-23;3-1(4)2(5)6/h1-9,17,22H,10-13H2;(H,3,4)(H,5,6) |
InChI Key |
AHGXFUZCEMYWLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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